Alhydrogel

Description

Propriétés

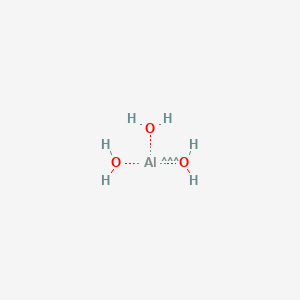

InChI |

InChI=1S/Al.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRIRQGCELJRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, red, or brown mineral; [Merck Index] | |

| Record name | Gibbsite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14762-49-3, 21645-51-2 | |

| Record name | Gibbsite (Al(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide, dried [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Alhydrogel: A Technical Guide to Its Core Composition and Properties

Alhydrogel, a widely used adjuvant in human vaccines, is a sterile aqueous suspension of aluminum hydroxide. Its primary function is to enhance the immune response to a co-administered antigen. This in-depth technical guide provides a comprehensive overview of the core composition, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Composition and Structure

This compound is chemically defined as aluminum hydroxide, with the formula Al(OH)₃. It exists as a colloidal suspension of aluminum oxyhydroxide [AlO(OH)] crystalline particles in a hydrated gel-like form.[1][2] In its commercial form, such as this compound® "85", it is typically provided as a 2% aqueous suspension.[3] The aluminum content in these preparations is a key characteristic, often in the range of 9.0 to 11.0 mg/ml.[4]

The adjuvant's efficacy is intrinsically linked to its physical structure. This compound consists of nano- or micron-sized crystalline particles that tend to form loose aggregates.[2] This particulate nature is crucial for its immunological activity, as it facilitates the "depot effect," where the antigen adsorbed to the aluminum hydroxide particles is slowly released at the injection site, leading to prolonged exposure to the immune system.[1][5]

Synthesis of this compound

The synthesis of aluminum hydroxide gel for adjuvant purposes is typically achieved through a precipitation method. While specific protocols may vary, the general principle involves the reaction of an aluminum salt solution with an alkaline solution under controlled conditions.

Generalized Experimental Protocol for this compound Synthesis:

A common laboratory-scale method for preparing aluminum hydroxide adjuvant involves the following steps:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

The alkaline solution is slowly added to the aluminum salt solution with constant agitation. The rate of addition and the agitation speed are critical parameters that influence the particle size of the resulting precipitate.[6] Higher agitation rates generally produce smaller particles.[6]

-

The pH of the mixture is carefully monitored and adjusted to a neutral or near-neutral pH (e.g., pH 7.0) by the dropwise addition of the alkaline solution.[6]

-

-

Washing and Purification:

-

The resulting aluminum hydroxide precipitate is washed multiple times with sterile water or a saline solution (e.g., 0.1%-0.5% NaCl) to remove residual salts, such as sodium chloride, formed during the reaction.[6][7] This is often achieved through repeated centrifugation and resuspension of the pellet.[7]

-

-

Sterilization:

-

The final suspension is sterilized, commonly by autoclaving, and then aseptically filled into appropriate containers.[2]

-

Physicochemical Properties of this compound

The immunological activity of this compound is heavily influenced by its physicochemical properties. These properties can vary depending on the manufacturing process and the formulation environment.

Particle Size

The particle size of this compound is a critical parameter affecting its interaction with immune cells. Dynamic Light Scattering (DLS) is a common technique used for its measurement. Untreated this compound typically exists as aggregates in the micron range.

| Property | Value | Measurement Condition | Reference |

| Particle Size (Median) | 2677 ± 120 nm | Native form | [8] |

| 3400 nm | Untreated | [9] | |

| 817.0 ± 19.0 to 1343.0 ± 46.0 nm | In R10 culture medium over 24h | [10] | |

| 4.21 µm | Microparticles | [11] | |

| 0.16 µm | Nanoparticles | [11] |

Surface Charge (Zeta Potential)

The surface charge of this compound particles, quantified by zeta potential, governs its ability to adsorb antigens. At physiological pH, this compound typically has a positive surface charge, which allows for the effective adsorption of negatively charged (acidic) protein antigens through electrostatic interactions.[2][5]

| Property | Value | Measurement Condition | Reference |

| Zeta Potential | Positive | Physiological pH | [12] |

| +10 mV | Untreated | [9] | |

| +26 mV | pH 7.4 buffer | [1] | |

| +19.33 ± 0.47 mV | In saline | [8] | |

| -6.26 ± 0.06 mV | In saline with BSA | [8] |

Protein Adsorption Capacity

The ability of this compound to adsorb antigens is fundamental to its adjuvant effect. The adsorption capacity can be influenced by factors such as the isoelectric point (pI) of the protein, the pH of the formulation, and the presence of ions like phosphate.

| Property | Value | Measurement Condition | Reference |

| Adsorption Coefficient (rPA) | 215 ml/mg | Non-modified this compound | [12] |

| Adsorption of BSA | >90% | BSA concentration up to 10 mg/mL | [11] |

Mechanism of Action: NLRP3 Inflammasome Activation

This compound exerts its adjuvant effect, in part, by activating the innate immune system. A key pathway involved is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells.

Upon phagocytosis by an APC, this compound particles can lead to lysosomal destabilization and rupture. This event triggers a series of intracellular signals that lead to the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[13][14][15] These cytokines play a crucial role in initiating and shaping the subsequent adaptive immune response.

Experimental Methodologies

Particle Size and Zeta Potential Measurement

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for determining particle size and zeta potential, respectively. A Zetasizer instrument is commonly employed for these measurements.

Protocol Outline:

-

Sample Preparation: this compound samples are diluted to an appropriate concentration (e.g., 1 mg/mL of aluminum) in a suitable dispersant, such as deionized water or a specific buffer (e.g., 1 mM KCl for zeta potential).[9]

-

Instrument Setup: The Zetasizer is configured with the appropriate parameters for the sample and dispersant.

-

Measurement: The diluted sample is placed in a measurement cell (e.g., a DTS1060 capillary cell for zeta potential) and allowed to equilibrate to the measurement temperature (e.g., 20°C).[12]

-

Data Analysis: The instrument's software automatically calculates the particle size distribution and zeta potential based on the scattered light intensity fluctuations and the electrophoretic mobility of the particles, respectively. The Smoluchowski equation is often used for zeta potential calculation.[12]

Protein Adsorption Assay

Method: The protein adsorption capacity of this compound is typically determined by measuring the amount of protein that binds to the adjuvant from a solution of known concentration.

Protocol Outline:

-

Preparation of Solutions: A stock solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) is prepared in a suitable buffer (e.g., 10 mM PBS, pH 7.4).[11]

-

Adsorption: The this compound suspension is mixed with the protein solution and incubated for a specific time (e.g., 1 hour) at room temperature with gentle agitation to allow for binding.[11]

-

Separation: The this compound-protein complex is separated from the unbound protein in the supernatant by centrifugation (e.g., 16,000 x g for 9 minutes).[16]

-

Quantification of Unbound Protein: The concentration of the protein remaining in the supernatant is measured using a suitable protein quantification assay, such as the Bicinchoninic Acid (BCA) assay or by measuring absorbance at 280 nm.[11][12]

-

Calculation of Adsorbed Protein: The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein added.

References

- 1. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. 2.2. Adjuvants [bio-protocol.org]

- 4. invivogen.com [invivogen.com]

- 5. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijera.com [ijera.com]

- 7. scispace.com [scispace.com]

- 8. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. invivogen.com [invivogen.com]

- 16. biopharminternational.com [biopharminternational.com]

Alhydrogel's Mechanism of Action: A Technical Guide for Researchers

Abstract: Aluminum hydroxide, commercially known as Alhydrogel, stands as the most ubiquitously used adjuvant in human vaccines for nearly a century.[1] Initially perceived to function via a simple "depot effect" for slow antigen release, contemporary research has unveiled a far more intricate and active role in stimulating the immune system.[1][2] This guide provides an in-depth exploration of this compound's core mechanisms of action, including its physicochemical properties, its critical role in activating the NLRP3 inflammasome, its influence on antigen presentation, and its characteristic induction of a potent T helper 2 (Th2)-biased immune response.[1][3] Detailed experimental protocols and visual pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this vital vaccine component.

Physicochemical Properties of this compound

This compound is a sterile, wet gel suspension of aluminum oxyhydroxide [AlO(OH)], often referred to as aluminum hydroxide.[3][4] Its physical and chemical characteristics are fundamental to its adjuvant activity. The primary particles are nanoscale crystals that form porous aggregates, typically ranging from 1 to 20 µm in size.[5][6] A key feature is its positive surface charge at physiological pH, which is crucial for its interaction with antigens.[3][6][7]

| Property | Value / Description | Source(s) |

| Chemical Name | Aluminum oxyhydroxide; Aluminium hydroxide | [6][8] |

| CAS Number | 21645-51-2 | [3][8] |

| Appearance | White, gelatinous, aqueous suspension | [7][8] |

| Chemical Structure | Crystalline aluminum oxyhydroxide [AlO(OH)] in loose aggregates | [2][4] |

| Primary Particle Size | Elongated, nanoscale (~4 nm x 2 nm x 10 nm) | [5] |

| Aggregate Size | 1 - 20 µm (this compound® is noted for relative homogeneity) | [4][5] |

| Isoelectric Point (IEP) | ~11.4 | [4] |

| Surface Charge (pH 7) | Positive | [3][4][6][7] |

| Aluminum Content | 9.0 – 11.0 mg/ml | [3][8] |

| Binding Capacity | ~10-20 mg Human Serum Albumin per mL of gel (pH 7.0) | [9] |

Core Mechanisms of Action

This compound's adjuvant effect is not attributable to a single action but is a result of several integrated mechanisms that bridge the innate and adaptive immune systems.

The Depot Effect and Antigen Adsorption

The oldest proposed mechanism is the "depot effect," where this compound forms a repository at the injection site, preventing the rapid diffusion of the antigen and allowing for its slow, sustained release.[4][10][11] This prolongs the interaction between the antigen and immune cells.[4]

Crucially, this compound's positive surface charge facilitates the electrostatic adsorption of negatively charged (acidic) protein antigens.[3][4] This antigen-adjuvant complex is particulate in nature, which significantly enhances its recognition and uptake by Antigen Presenting Cells (APCs) such as dendritic cells (DCs) and macrophages, a process known as the "pro-phagocytic effect".[1][4][12]

Induction of Endogenous Danger Signals

The injection of this compound causes localized, sterile tissue inflammation and cell death.[1] This process leads to the release of endogenous "danger signals," known as Damage-Associated Molecular Patterns (DAMPs).[1][13] Key DAMPs released include uric acid, ATP, and host cell DNA.[13][14] These molecules act as powerful stimuli for innate immune cells, particularly dendritic cells, further amplifying the inflammatory response and recruitment of immune cells to the injection site.[1][14]

NLRP3 Inflammasome Activation

A central mechanism of this compound's action is the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome within APCs.[3][15][16] This is a multi-step process:

-

Phagocytosis: APCs engulf the particulate this compound-antigen complex.[14]

-

Lysosomal Destabilization: Inside the cell, the aluminum salt crystals lead to the swelling and rupture of the phagolysosome.[14][17]

-

NLRP3 Sensing: This lysosomal damage, potentially through the release of cathepsin B, is sensed as a danger signal, triggering the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[14][18]

-

Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.[18]

-

Cytokine Maturation: Active caspase-1 then cleaves the inactive precursors pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently secreted from the cell.[4][15][16]

These potent pro-inflammatory cytokines, IL-1β and IL-18, are critical for initiating the adaptive immune response and play a role in directing T cell differentiation.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cphi-online.com [cphi-online.com]

- 7. crodapharma.com [crodapharma.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. invivogen.com [invivogen.com]

- 18. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

- 19. Activation of dendritic cells and induction of CD4(+) T cell differentiation by aluminum-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Alhydrogel Adjuvant: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Core Physicochemical Properties, Immunological Mechanisms, and Experimental Evaluation of the World's Most Widely Used Vaccine Adjuvant.

Alhydrogel, a sterile, wet-gel suspension of aluminum hydroxide, stands as a cornerstone in vaccine formulation, having been an integral component of human vaccines for nearly a century. Its longevity in the market is a testament to its robust safety profile and its efficacy in potentiating immune responses to a wide array of antigens. This technical guide provides an in-depth review of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core attributes and the methodologies to effectively harness its adjuvant properties.

Physicochemical Properties of this compound

The adjuvant activity of this compound is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with antigens and immune cells, ultimately shaping the nature and magnitude of the resulting immune response. Key quantitative parameters are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Composition | Aluminum Oxyhydroxide (AlOOH) in a crystalline boehmite-like structure | [1][2][3] |

| Appearance | White, gelatinous, aqueous suspension | [3][4] |

| Aluminum Content | Typically 9.0 - 11.0 mg/mL | [5][6] |

| pH | Approximately 6.0 - 7.0 | [4] |

| Isoelectric Point (pI) | ~11 | [1] |

| Zeta Potential at Neutral pH | Positive (+9.6 ± 1.0 mV) | [1][7] |

| Median Particle Size | 1 - 10 µm (highly aggregated) | [1][8][9] |

| 2677 ± 120 nm (native stock) | [8] | |

| 817.0 ± 19.0 to 1343.0 ± 46.0 nm (in culture medium over 24h) | [10] |

Table 2: Antigen Adsorption Capacity of this compound

| Antigen | Binding Capacity | References |

| Human Serum Albumin | 10 - 20 mg/mL of gel (at pH 7.0) | [4] |

| Diphtheria Toxoid, Human Growth Hormone, Ovalbumin | 1 - 3 mg/mg Al | [5] |

| Recombinant Protective Antigen (rPA83) | 0.94 mg/mg this compound | [11] |

| mRuby protein | ~1.3 mg/mg this compound | [12] |

Mechanism of Action: Eliciting a Th2-Biased Immune Response

This compound primarily promotes a T-helper 2 (Th2)-biased immune response, characterized by the production of specific antibody isotypes, particularly IgG1 in mice, and the release of cytokines such as IL-4, IL-5, and IL-13.[13][14] This makes it an ideal adjuvant for vaccines targeting extracellular pathogens where humoral immunity is paramount. The mechanisms underpinning its adjuvant effect are multifaceted and include:

-

Depot Effect: Upon injection, this compound forms a depot at the site of administration, which retains the antigen.[1][6] This leads to a slow release of the antigen, prolonging its availability to the immune system and enhancing the interaction with antigen-presenting cells (APCs).[1]

-

Enhanced Antigen Uptake: The particulate nature of this compound facilitates its uptake by APCs, such as dendritic cells and macrophages.[6]

-

Innate Immune Activation: this compound is recognized by the innate immune system as a "danger signal," leading to the activation of inflammatory pathways. A key pathway activated by this compound is the NLRP3 inflammasome.[5][6]

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a critical event in the initiation of the inflammatory response by this compound. This multi-protein complex, once assembled, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound-adjuvanted vaccines. The following sections provide methodologies for key assays.

Protocol 1: Determination of Antigen Adsorption to this compound

This protocol describes a common method to quantify the amount of protein antigen adsorbed to this compound.

Materials:

-

This compound adjuvant

-

Protein antigen of interest

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Microcentrifuge

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Spectrophotometer

Methodology:

-

Antigen-Adjuvant Mixture Preparation:

-

Separation of Adsorbed and Unadsorbed Antigen:

-

Centrifuge the mixture at a speed sufficient to pellet the this compound (e.g., 13,000 x g for 10 minutes).[15]

-

Carefully collect the supernatant, which contains the unadsorbed antigen.

-

-

Quantification of Unadsorbed Antigen:

-

Measure the protein concentration in the supernatant using a suitable protein quantification assay according to the manufacturer's instructions.

-

-

Calculation of Adsorbed Antigen:

-

The amount of adsorbed antigen is calculated by subtracting the amount of unadsorbed antigen in the supernatant from the total amount of antigen initially added to the mixture.

-

Caption: Experimental workflow for determining antigen adsorption.

Protocol 2: In Vivo Mouse Immunization and Evaluation of Th2 Response

This protocol outlines a standard procedure for immunizing mice with an this compound-adjuvanted antigen to assess the induction of a Th2-biased immune response.

Materials:

-

This compound adjuvant

-

Endotoxin-free antigen (e.g., Ovalbumin)

-

Sterile PBS

-

6-8 week old BALB/c mice

-

Syringes and needles (26-28 gauge)

-

ELISA plates and reagents for antibody isotype detection (anti-mouse IgG1 and IgG2a)

Methodology:

-

Antigen-Adjuvant Formulation:

-

Immunization Schedule:

-

Serum Collection:

-

Collect blood samples from the mice 9-11 days after each injection.[14]

-

Process the blood to obtain serum.

-

-

Antibody Isotype ELISA:

Caption: Workflow for in vivo mouse immunization and Th2 response analysis.

Protocol 3: In Vitro NLRP3 Inflammasome Activation Assay

This protocol details an in vitro method to assess the ability of this compound to activate the NLRP3 inflammasome in macrophages.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kit for mouse or human IL-1β

-

RIPA buffer for cell lysis

-

Western blot reagents (antibodies against caspase-1)

Methodology:

-

Cell Priming (Signal 1):

-

Inflammasome Activation (Signal 2):

-

Wash the cells to remove the LPS.

-

Stimulate the primed cells with this compound (e.g., 50 - 500 µg/mL) for 6-24 hours.[18]

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.

-

-

(Optional) Western Blot for Caspase-1 Cleavage:

-

Lyse the cells with RIPA buffer.

-

Perform a Western blot on the cell lysates to detect the cleaved (active) form of caspase-1.

-

Caption: Workflow for in vitro NLRP3 inflammasome activation assay.

Conclusion

This compound remains an indispensable tool in vaccine development due to its well-established safety, low cost, and ability to elicit strong and durable antibody responses. A thorough understanding of its physicochemical properties and mechanisms of action is paramount for the rational design and formulation of effective vaccines. The experimental protocols provided in this guide offer a solid foundation for researchers to characterize and evaluate this compound-adjuvanted vaccine candidates, thereby facilitating the development of next-generation vaccines against a multitude of infectious diseases.

References

- 1. Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. cphi-online.com [cphi-online.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. noninbio.com [noninbio.com]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

- 8. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anthrax Sub-unit Vaccine: the structural consequences of binding rPA83 to this compound® - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Aluminium Hydroxide Nanoparticles as an Efficient Adjuvant to Potentiate the Immune Response against Clostridium botulinum Serotypes C and D Toxoid Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. invivogen.com [invivogen.com]

Alhydrogel: A Physicochemical and Immunological Deep Dive for the Vaccine Researcher

An In-depth Technical Guide on the Core Physicochemical Properties and Immunostimulatory Mechanisms of Alhydrogel®

Introduction

This compound®, an aluminum hydroxide wet gel suspension, stands as one of the most widely used adjuvants in human and veterinary vaccines.[1][2] Its long history of use is a testament to its robust safety profile and its efficacy in potentiating immune responses, primarily by inducing a strong T-helper 2 (Th2) biased response crucial for robust antibody production.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and an exploration of its key immunological mechanism of action: activation of the NLRP3 inflammasome.

Core Physicochemical Properties

The adjuvant activity of this compound is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with antigens and immune cells, ultimately shaping the ensuing immune response.

Composition and Structure

This compound is a colloidal suspension of crystalline aluminum oxyhydroxide (AlOOH), structurally resembling boehmite.[4][5] These crystalline nanofibers aggregate to form larger particles.[4] It is supplied as a sterile, ready-to-use wet gel suspension.[2]

Particle Size and Distribution

The particle size of this compound is a critical parameter influencing its uptake by antigen-presenting cells (APCs).[6] this compound typically consists of aggregates of nanoparticles, resulting in a micron-sized distribution.[6][7]

Table 1: Particle Size of this compound®

| Parameter | Value | Reference |

| Median Particle Size (native) | ~2.68 - 3.07 µm | [6][7] |

| Particle Size Range | 1 - 10 µm | [8] |

| Ultrasonicated Particle Clusters | 10 - 100 nm | [9][10] |

Surface Charge and Point of Zero Charge (PZC)

This compound possesses a positive surface charge at physiological pH, a key factor in its ability to adsorb negatively charged antigens.[2][11] The point of zero charge (PZC), the pH at which the net surface charge is zero, is a crucial indicator of its electrostatic properties.[12][13]

Table 2: Surface Charge Properties of this compound®

| Parameter | Value | Reference |

| Point of Zero Charge (PZC) | ~11 - 11.4 | [5][11][12][13] |

| Surface Charge at pH 5-7 | Positive | [2] |

| Zeta Potential (at physiological pH) | Positive | [7] |

Protein Adsorption

The ability of this compound to adsorb protein antigens is fundamental to its adjuvant effect. This adsorption is primarily driven by electrostatic interactions between the positively charged adjuvant surface and negatively charged proteins.[5][12] However, other mechanisms such as ligand exchange and hydrophobic interactions also play a role.[5][12]

Table 3: Protein Adsorption Characteristics of this compound®

| Parameter | Description | Reference |

| Primary Adsorption Mechanism | Electrostatic attraction | [5][12] |

| Adsorption Capacity | Higher than aluminum phosphate adjuvants | [12] |

| Factors Influencing Adsorption | pH, ionic strength, protein pI, particle size | [12][14] |

| Optimal Adsorption pH | Between the protein's pI and this compound's PZC | [12] |

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's key physicochemical properties and its immunological activity.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of this compound particles.

Materials:

-

This compound® suspension

-

High-purity, deionized water (or relevant buffer)

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Disposable cuvettes

Protocol:

-

Sample Preparation:

-

Thoroughly vortex the stock this compound® suspension to ensure homogeneity.

-

Prepare a dilute suspension of this compound® in high-purity water or the desired buffer to a concentration suitable for DLS analysis (typically in the range of 0.1-1 mg/mL).[15] The optimal concentration should be determined empirically to avoid multiple scattering effects.

-

To minimize dust contamination, filter the dispersant through a 0.1 µm filter.[16]

-

-

Instrument Setup:

-

Measurement:

-

Transfer the prepared this compound® suspension to a clean, dust-free cuvette.

-

Visually inspect the cuvette for air bubbles and gently tap to dislodge them.

-

Place the cuvette in the instrument's cell holder.

-

Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity resulting from the Brownian motion of the particles.[3][18]

-

-

Data Analysis:

-

The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient.[3]

-

Analyze the resulting size distribution data, noting the Z-average diameter and the Polydispersity Index (PDI) as a measure of the distribution's breadth.

-

Zeta Potential and Point of Zero Charge Determination

Objective: To measure the surface charge of this compound particles and determine the pH at which the net charge is zero.

Materials:

-

This compound® suspension

-

Deionized water

-

Dilute HCl and NaOH solutions for pH adjustment

-

Zeta potential analyzer with a pH titration unit (e.g., Malvern Zetasizer)

-

Folded capillary cells

Protocol:

-

Sample Preparation:

-

Prepare a dilute suspension of this compound® in deionized water (e.g., 0.1 g/L).[13]

-

-

Zeta Potential Measurement:

-

Rinse the folded capillary cell with deionized water and then with the sample suspension.[19]

-

Carefully fill the cell with the this compound® suspension, avoiding the introduction of air bubbles.[19]

-

Place the cell into the instrument.

-

Measure the zeta potential at the initial pH of the suspension. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility, from which the zeta potential is calculated.[15]

-

-

Point of Zero Charge Titration:

-

Data Analysis:

-

Plot the measured zeta potential (in mV) as a function of pH.

-

The Point of Zero Charge (PZC) is the pH at which the zeta potential curve intersects the zero-potential axis.[13]

-

Protein Adsorption Isotherm

Objective: To quantify the adsorption of a protein to this compound® at various protein concentrations.

Materials:

-

This compound® suspension

-

Protein of interest in a suitable buffer (e.g., Tris, saline)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Method for protein quantification (e.g., BCA assay, UV-Vis spectroscopy, o-phthalaldehyde (OPA) assay)

Protocol:

-

Preparation:

-

Prepare a series of dilutions of the protein of interest in the formulation buffer.[20]

-

Prepare a fixed concentration of this compound® in the same buffer.

-

-

Adsorption:

-

In microcentrifuge tubes, mix a fixed volume of the this compound® suspension with an equal volume of each protein dilution.

-

Incubate the mixtures for a defined period (e.g., 1-2 hours) at a controlled temperature with gentle agitation to allow adsorption to reach equilibrium.[20]

-

-

Separation:

-

Quantification of Unbound Protein:

-

Data Analysis:

-

Calculate the amount of adsorbed protein for each initial protein concentration:

-

Adsorbed Protein = Initial Protein - Unbound Protein

-

-

Plot the amount of adsorbed protein per unit of this compound® (e.g., mg protein/mg Al) against the concentration of unbound (equilibrium) protein. This plot represents the adsorption isotherm.

-

Immunological Mechanism of Action: NLRP3 Inflammasome Activation

A key mechanism by which this compound exerts its adjuvant effect is through the activation of the NLRP3 inflammasome in APCs.[2][21] This intracellular multi-protein complex plays a central role in innate immunity.[22]

The activation of the NLRP3 inflammasome by this compound is a multi-step process:

-

Phagocytosis: APCs, such as macrophages and dendritic cells, phagocytose the particulate this compound.[21]

-

Lysosomal Destabilization: Inside the cell, this compound particles lead to lysosomal swelling and rupture, releasing lysosomal contents, including cathepsin B, into the cytosol.[22]

-

NLRP3 Activation: This lysosomal damage acts as a danger signal that activates the NLRP3 sensor protein.[22]

-

Inflammasome Assembly: Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming the inflammasome complex.[21][22]

-

Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.[21]

-

Cytokine Maturation and Secretion: Active caspase-1 cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, which are then secreted from the cell.[21][22]

NLRP3 Inflammasome Activation Assay

Objective: To assess the activation of the NLRP3 inflammasome in macrophages in response to this compound treatment by measuring IL-1β secretion.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for priming

-

This compound® suspension

-

ELISA kit for IL-1β detection

Protocol:

-

Cell Culture and Priming (Signal 1):

-

Culture macrophages in appropriate conditions.

-

Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for several hours. This upregulates the expression of pro-IL-1β.[21]

-

-

Stimulation (Signal 2):

-

After priming, treat the cells with varying concentrations of this compound® (e.g., 100-200 µg/mL) for a defined period (e.g., 6-24 hours).[21]

-

-

Supernatant Collection:

-

Centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

IL-1β Quantification:

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of IL-1β secreted by this compound-treated cells to untreated and LPS-only treated controls. A significant increase in IL-1β in the this compound-treated group indicates NLRP3 inflammasome activation.

-

Conclusion

This compound's efficacy as a vaccine adjuvant is a direct consequence of its distinct physicochemical properties. Its particulate nature, positive surface charge, and robust protein adsorption capacity facilitate antigen delivery and presentation. Furthermore, its ability to activate the NLRP3 inflammasome provides a potent innate immune stimulus that is crucial for the development of a strong adaptive immune response. A thorough understanding and characterization of these properties, using the detailed protocols provided in this guide, are essential for the rational design and optimization of effective this compound-adjuvanted vaccines.

References

- 1. Determination of Protein Content in this compound®-Based Vaccines by O-Phthalaldehyde Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. usp.org [usp.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]

- 7. Disparate adjuvant properties among three formulations of “alum” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound® adjuvant, ultrasonic dispersion and protein binding: a TEM and analytical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. epfl.ch [epfl.ch]

- 16. lsinstruments.ch [lsinstruments.ch]

- 17. chem.purdue.edu [chem.purdue.edu]

- 18. rivm.nl [rivm.nl]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

Alhydrogel for Antibody Production in Basic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alhydrogel, an aluminum hydroxide-based adjuvant widely used in basic research for the production of antibodies. It covers the fundamental mechanisms of action, detailed experimental protocols, and expected outcomes, presenting a valuable resource for designing and executing immunization strategies.

Core Principles of this compound Adjuvanticity

This compound is a popular choice for an adjuvant due to its well-documented ability to enhance humoral immunity, particularly through the induction of a T helper 2 (Th2)-biased immune response.[1][2] Its mechanisms of action are multifaceted and include:

-

Depot Effect: Upon injection, this compound forms a depot at the site, which effectively traps the antigen.[2] This slow release of the antigen prolongs its availability to the immune system, enhancing the interaction with antigen-presenting cells (APCs).[2]

-

Enhanced Antigen Uptake: The particulate nature of this compound facilitates its uptake by APCs, such as dendritic cells and macrophages.[1]

-

Innate Immune Activation: this compound is recognized by the innate immune system as a danger signal, leading to the activation of inflammatory pathways. A key pathway involved is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3][4]

The NLRP3 Inflammasome Pathway

Activation of the NLRP3 inflammasome is a critical step in this compound's adjuvant effect.[3] The process can be summarized as follows:

-

Phagocytosis and Lysosomal Destabilization: APCs phagocytose the this compound-antigen complex. Inside the cell, this can lead to lysosomal swelling and rupture.[4]

-

Cathepsin B Release: The destabilization of the lysosome releases its contents, including the enzyme Cathepsin B, into the cytoplasm.

-

NLRP3 Activation: Cytosolic Cathepsin B, along with potassium (K+) efflux from the cell, triggers the activation and oligomerization of the NLRP3 protein.[5][6]

-

ASC Recruitment and Speck Formation: Activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the oligomerization of ASC into a large signaling complex known as the "ASC speck".[6]

-

Caspase-1 Activation: The ASC speck serves as a platform for the recruitment and auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.[6]

-

Cytokine Maturation and Secretion: Active caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell.[5]

Induction of a Th2-Biased Immune Response

The inflammatory milieu created by this compound, particularly the release of cytokines like IL-1β, promotes the differentiation of naive CD4+ T cells into Th2 cells.[1] This is a critical step in promoting a strong antibody response.

The Th2 differentiation pathway is characterized by the production of key cytokines:

-

Interleukin-4 (IL-4): A hallmark cytokine of the Th2 response, IL-4 is crucial for B cell proliferation, differentiation, and class switching to IgG1 and IgE.[7]

-

Interleukin-5 (IL-5): This cytokine is important for the development and activation of eosinophils and also contributes to B cell help.[8]

-

Interleukin-13 (IL-13): IL-13 shares many functions with IL-4 and is involved in allergic inflammation and host defense against parasites.

This Th2 polarization is a key reason why this compound is so effective at generating high titers of antigen-specific antibodies.

Quantitative Data on this compound-Adjuvanted Immunizations

The following tables summarize typical quantitative data from mouse immunization studies using this compound. These values can serve as a baseline for experimental design, but optimal conditions may vary depending on the specific antigen and research goals.

Table 1: Typical Immunization Parameters and Resulting Antibody Titers

| Parameter | Typical Range/Value | Reference(s) |

| Antigen | Ovalbumin (OVA), Recombinant Proteins (e.g., RBD, HBsAg) | [2][9][10] |

| Antigen Dose per Mouse | 3 - 25 µg | [10][11] |

| This compound Dose per Mouse | 100 - 500 µg | [10][11] |

| Antigen:this compound Ratio (w/w) | 1:1 to 1:10 | [12] |

| Immunization Route | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [1] |

| Immunization Schedule | Prime (Day 0), Boost (Day 14 or 21) | [1] |

| Endpoint Titer (Total IgG) | 1:10,000 - 1:1,000,000+ | [13] |

| Endpoint Titer (IgG1) | High (often the dominant isotype) | [2][14] |

| Endpoint Titer (IgG2a/c) | Low to moderate (can be enhanced with co-adjuvants) | [2][14] |

Table 2: Comparative Cytokine Production in Splenocytes from Mice Immunized with this compound-Adjuvanted Antigen

| Cytokine | Expected Level (relative to control) | Predominant T Helper Response | Reference(s) |

| IFN-γ | Low to moderate | Th1 | [2] |

| IL-4 | High | Th2 | [2] |

| IL-5 | High | Th2 | [8] |

| IL-6 | Moderate to High | Pro-inflammatory | [15] |

| IL-10 | Variable | Regulatory | [16] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound for antibody production.

Protocol for Antigen Adsorption to this compound

This protocol describes the preparation of an this compound-adjuvanted antigen formulation for immunization.

Materials:

-

This compound® 2% adjuvant

-

Antigen of interest (e.g., Ovalbumin)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile polypropylene tubes

-

Rotator or gentle shaker

Procedure:

-

Antigen Preparation: Prepare a stock solution of the antigen in sterile PBS. The concentration will depend on the desired final dose. For example, to prepare a 1 mg/mL stock of Ovalbumin (OVA).[1]

-

This compound Preparation: In a sterile tube, add the required volume of this compound® 2% suspension. It is recommended to gently vortex the this compound® stock before use to ensure a homogenous suspension.

-

Adsorption: While gently vortexing or mixing the this compound® suspension, add the antigen solution dropwise.

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes with gentle, continuous mixing (e.g., on a rotator) to allow for efficient adsorption of the antigen to the this compound® particles.[1]

-

Final Formulation: If necessary, adjust the final volume with sterile PBS to achieve the desired concentration for injection. The final formulation should be a homogenous suspension.

Protocol for Mouse Immunization

This protocol outlines a standard procedure for immunizing mice with an this compound-adjuvanted antigen.

Materials:

-

This compound-adsorbed antigen (prepared as in section 3.1)

-

6-8 week old mice (e.g., BALB/c strain, known for strong Th2 responses)[1]

-

Sterile syringes with 26-28 gauge needles

Procedure:

-

Preparation for Injection: Gently mix the this compound-antigen suspension immediately before drawing it into the syringe to ensure homogeneity.

-

Immunization:

-

Prime: On Day 0, immunize each mouse with 100-200 µL of the suspension via the desired route (intraperitoneal or subcutaneous are common).[1]

-

Boost: On Day 14 or 21, administer a booster injection of the same formulation and volume.

-

-

Animal Monitoring: House and monitor the mice according to institutional guidelines.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes a standard indirect ELISA to measure antigen-specific antibody titers in mouse serum.

Materials:

-

96-well high-binding ELISA plates

-

Antigen of interest

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., PBST with 1-5% Bovine Serum Albumin or non-fat dry milk)

-

Mouse serum samples (from immunized and control mice)

-

HRP-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2a)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Antigen Coating:

-

Dilute the antigen to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted antigen to each well of the 96-well plate.

-

Incubate overnight at 4°C.[17]

-

-

Washing and Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.[18]

-

-

Serum Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100).

-

Add 100 µL of each serum dilution to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

-

Secondary Antibody Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.[1]

-

-

Detection:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader.

-

The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cut-off (e.g., 2-3 times the background).

-

Conclusion

This compound remains a cornerstone adjuvant in basic research for its reliability in generating robust, Th2-biased antibody responses. A thorough understanding of its mechanisms of action, coupled with optimized and standardized experimental protocols, is essential for achieving reproducible and high-quality results. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize this compound in their antibody production workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. A Combined Adjuvant TF–Al Consisting of TFPR1 and Aluminum Hydroxide Augments Strong Humoral and Cellular Immune Responses in Both C57BL/6 and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disparate adjuvant properties among three formulations of “alum” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkishimmunology.org [turkishimmunology.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Distinctive cellular response to aluminum based adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mabtech.com [mabtech.com]

- 18. mucosalimmunology.ch [mucosalimmunology.ch]

Alhydrogel's Role in Driving Th2 Immune Responses: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide, widely known by the trade name Alhydrogel®, is the most common adjuvant used in human vaccines.[1] For many years, its mechanism was primarily attributed to a "depot effect," where the adjuvant slowly releases the co-administered antigen to prolong its interaction with the immune system.[1][2] While this depot function plays a role, contemporary research has unveiled a more intricate mechanism.[1] this compound actively stimulates the innate immune system to orchestrate a potent T helper 2 (Th2)-biased adaptive immune response, which is critical for generating robust antibody-mediated immunity against extracellular pathogens.[1][3] This guide provides an in-depth examination of the cellular and molecular mechanisms governing this compound's adjuvanticity, with a focus on its role in Th2 polarization. It details the key signaling pathways, presents quantitative data from pivotal studies, and offers comprehensive experimental protocols for researchers in the field.

Core Mechanisms of Action: From Innate Sensing to Th2 Polarization

This compound's ability to induce a Th2-biased response is not a single event but a multi-step process that begins with the induction of localized inflammation and culminates in the differentiation of naive CD4+ T cells into Th2 effector cells.

Depot Effect, Antigen Uptake, and Immune Cell Recruitment

Upon injection, this compound forms a depot that enhances the availability of the antigen.[4] Its particulate nature and positive surface charge (at pH 5-7) facilitate the adsorption of negatively charged antigens and promote phagocytosis by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][4] This initial injection also creates localized inflammation, leading to the recruitment of a host of innate immune cells, including neutrophils, eosinophils, monocytes, and DCs, to the injection site.[1][5]

The "Danger Signal" Hypothesis and NLRP3 Inflammasome Activation

A central aspect of this compound's function is its capacity to induce sterile tissue injury and cell death, which triggers the release of endogenous danger-associated molecular patterns (DAMPs).[1][3]

-

Uric Acid Release: One of the most notable DAMPs released is uric acid, which acts as a "danger signal" to activate inflammatory DCs.[1][3]

-

Inflammasome Activation: this compound particles are phagocytosed by APCs, leading to lysosomal swelling and rupture.[1] This intracellular stress, along with other signals, triggers the assembly of the NLRP3 inflammasome, a multi-protein complex within the cytoplasm.[1][6] While some studies highlight the critical role of the NLRP3 inflammasome, its precise contribution to the overall antibody response remains a subject of some debate.[3][4]

Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form.[1][6] Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][6] The secretion of IL-1β, in particular, is a key event in the inflammatory cascade initiated by this compound.[6]

Caption: Signaling pathway of this compound-induced Th2 response.

Cytokine Milieu and Th2 Cell Differentiation

The cytokines released by activated APCs, particularly IL-1β, are crucial for shaping the subsequent adaptive immune response.[1][6] These APCs, now matured and activated, present the processed antigen to naive CD4+ T cells. The specific cytokine environment primes these T cells to differentiate into Th2 cells.[1] This differentiation is characterized by the production of a signature profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][7]

-

IL-4 is essential for promoting B cell class switching to produce Immunoglobulin G1 (IgG1) and Immunoglobulin E (IgE) antibodies.[7][8]

-

IL-5 is critical for the development, activation, and recruitment of eosinophils.[8][9]

-

IL-13 contributes to airway hyperresponsiveness and goblet cell hyperplasia.[1]

Interestingly, studies have shown that this compound can induce Th2-associated IL-4 and IL-5 production even in the absence of IL-4 or IL-13 signaling, suggesting that it can bypass the conventional requirement for an early source of IL-4 to initiate a Th2 response.[9][10]

Caption: Relationship between this compound and Th2 response hallmarks.

Quantitative Analysis of this compound-Induced Th2 Response

The following tables summarize key quantitative findings from studies investigating the immunological effects of this compound adjuvants.

Table 1: Summary of In Vivo Cytokine and Antibody Responses

| Analyte | Model System | Adjuvant/Antigen | Key Finding | Reference(s) |

|---|---|---|---|---|

| Uric Acid | Mice (Peritoneal Lavage) | Alum + OVA | Significant increase in uric acid levels compared to OVA alone, acting as a danger signal. | [1] |

| IL-1β | Mice/Human Macrophages | Alum | Secretion is dependent on the NLRP3 inflammasome. | [1][6] |

| IL-4, IL-5 | Mice (CD4+ T cells) | Alum + OVA | Increased secretion compared to OVA alone. IL-5 production persists even in IL-4 deficient mice. | [1][9] |

| Antigen-Specific IgG1 | Mice (Serum) | Alum + OVA | Significantly higher titers compared to OVA alone, indicating a strong Th2 response. | [1][11][12] |

| Antigen-Specific IgE | Mice (Serum) | Alum + OVA | Significantly higher titers compared to OVA alone. | [1][11] |

| Neutralizing Antibodies | Guinea Pigs (Serum) | this compound + BoNT C/D Toxoid | Induced 8.7 IU/mL (anti-BoNT C) and 10 IU/mL (anti-BoNT D) of neutralizing antibodies. |[2] |

Table 2: Summary of In Vitro Effects on Immune Cells

| Parameter | Cell Type | Treatment | Result | Reference(s) |

|---|---|---|---|---|

| Co-stimulatory Molecules | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Alum | Increased expression of co-stimulatory molecules (e.g., CD80, CD86), enhancing T cell activation. | [1] |

| Pro-inflammatory Cytokines | Human Peripheral Blood Mononuclear Cells (PBMCs) | Aluminum Hydroxide | Increased mRNA expression of IL-1α, IL-1β, and TNF. | [13] |

| Th2-type Cytokines | Human PBMCs | Aluminum Hydroxide | Increased mRNA expression of IL-4 and IL-6. | [13] |

| TNF-α & IL-6 Production | Macrophage & Astrocyte Cell Lines | this compound | Dose-dependent increase in TNF-α in macrophages. Marked increase in IL-6 in astrocytes. |[14] |

Key Experimental Methodologies

Detailed and reproducible protocols are essential for studying adjuvant mechanisms. The following sections provide standard procedures for key experiments cited in the literature.

Protocol 1: In Vivo Mouse Immunization

This protocol describes a standard procedure for immunizing mice to study the Th2-polarizing effects of this compound.[1] BALB/c mice are often used as they are known to mount strong Th2 responses.[1][15]

Caption: Workflow for an in vivo mouse immunization experiment.

Materials:

-

This compound® Adjuvant 2%

-

Antigen (e.g., Ovalbumin (OVA), endotoxin-free)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

-

6-8 week old BALB/c mice[1]

-

Sterile polypropylene tubes and syringes (26-28 gauge needles)

Procedure:

-

Antigen-Adjuvant Preparation (prepare fresh): a. Prepare a 1 mg/mL stock solution of OVA in sterile PBS.[1] b. In a sterile tube, gently mix the desired amount of antigen (e.g., 10-100 µ g/dose ) with the this compound suspension (e.g., for a final dose of 1 mg of alum).[1] c. Adjust the final volume with sterile PBS (e.g., to 100-200 µL per mouse). d. Incubate at room temperature for 1-2 hours with gentle rotation to allow for antigen adsorption.[7]

-

Immunization: a. Administer the 100-200 µL antigen-adjuvant suspension to each mouse via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. b. Include control groups (e.g., PBS alone, antigen alone).

-

Booster Dose: a. Administer a booster immunization with the same formulation 14-21 days after the primary immunization.

-

Sample Collection: a. Collect blood via cardiac puncture or tail bleed 7-14 days after the final boost. Allow blood to clot and centrifuge to isolate serum for antibody analysis. b. Euthanize mice and aseptically harvest spleens for splenocyte isolation and T cell analysis.

Protocol 2: ELISA for Antigen-Specific IgG1/IgE

This protocol measures the levels of Th2-associated antibody isotypes in the serum of immunized mice.[1]

Materials:

-

High-binding 96-well ELISA plates

-

Antigen (e.g., OVA)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat milk)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Serum samples from immunized and naive mice

-

Detection Antibodies: HRP-conjugated anti-mouse IgG1 and anti-mouse IgE

-

Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat wells with 1-10 µg/mL of antigen in Coating Buffer (100 µL/well) and incubate overnight at 4°C.[1]

-

Washing & Blocking: Wash plates 3 times with Wash Buffer. Block non-specific binding with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.[1]

-

Sample Incubation: Wash plates. Prepare serial dilutions of serum samples in Blocking Buffer (e.g., starting at 1:100 for IgG1, 1:20 for IgE). Add 100 µL of diluted samples to wells and incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

Detection Antibody Incubation: Wash plates 5 times. Add 100 µL of diluted HRP-conjugated detection antibody (anti-IgG1 or anti-IgE) to the appropriate wells. Incubate for 1 hour at room temperature.[1]

-

Development: Wash plates 5 times. Add 100 µL of TMB substrate and incubate in the dark until color develops (5-30 minutes).

-

Reading: Stop the reaction with 50 µL of Stop Solution. Read the optical density (OD) at 450 nm. Titers are determined as the reciprocal of the highest dilution giving an OD above a pre-determined cutoff.

Protocol 3: Intracellular Cytokine Staining for Th2 Cells

This protocol identifies Th2 cells from the spleens of immunized mice by detecting their signature intracellular cytokine, IL-4.[1]

Materials:

-

Single-cell suspension of splenocytes

-

Complete RPMI medium

-

Cell Stimulation Cocktail (containing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)

-

Protein Transport Inhibitor (containing Brefeldin A or Monensin)

-

FACS Buffer (PBS + 2% FBS)

-

Fixable Viability Dye

-

Surface Antibodies: Anti-CD3, Anti-CD4

-

Fixation/Permeabilization Buffer Kit

-

Intracellular Antibody: Anti-IL-4 (and Anti-IFN-γ as a Th1 control)

-

Flow cytometer

Procedure:

-

In Vitro Restimulation: a. Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate. b. Add Cell Stimulation Cocktail and Protein Transport Inhibitor. The transport inhibitor is crucial to trap cytokines inside the cell for detection.[1] c. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Surface Staining: a. Harvest and wash cells. Stain with a fixable viability dye to exclude dead cells. b. Resuspend cells in 100 µL of FACS Buffer containing fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies. c. Incubate for 30 minutes at 4°C in the dark, then wash.

-

Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature.[1] b. Wash cells with Permeabilization Buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing anti-IL-4 and anti-IFN-γ antibodies. b. Incubate for 30 minutes at 4°C in the dark.[1] c. Wash cells twice with Permeabilization Buffer and resuspend in FACS buffer.

-

Acquisition: Analyze samples on a flow cytometer. Gate on live, single CD3+CD4+ T cells and quantify the percentage of cells expressing IL-4.

Conclusion for Drug Development Professionals

This compound remains a cornerstone adjuvant in vaccine development due to its established safety profile and its efficacy in driving strong, antibody-mediated Th2 responses.[1][4] A thorough understanding of its mechanism—from initiating danger signals and activating the NLRP3 inflammasome to promoting a specific Th2 cytokine milieu—is vital for rational vaccine design.[1][6] The quantitative data consistently demonstrate this compound's ability to significantly enhance Th2-associated IgG1 and IgE antibody titers, a key consideration for vaccines targeting extracellular pathogens.[1][11] For drug development professionals, leveraging this Th2-polarizing property is key, but it is also important to recognize its limitations. This compound is less effective for applications requiring robust Th1-mediated cellular immunity.[16] Future research and development may focus on combining this compound with Th1-polarizing agents (like CpG) to create more balanced or tailored immune responses for a wider range of infectious diseases and therapeutic applications.[17][18] The detailed protocols provided herein offer a standardized framework for evaluating and optimizing new this compound-adjuvanted vaccine candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Aluminium Hydroxide Nanoparticles as an Efficient Adjuvant to Potentiate the Immune Response against Clostridium botulinum Serotypes C and D Toxoid Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aluminium hydroxide adjuvant initiates strong antigen-specific Th2 responses in the absence of IL-4- or IL-13-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adjuvant effects of amorphous silica and of aluminium hydroxide on IgE and IgG1 antibody production in different inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinctive cellular response to aluminum based adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Combined Adjuvant TF–Al Consisting of TFPR1 and Aluminum Hydroxide Augments Strong Humoral and Cellular Immune Responses in Both C57BL/6 and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disparate adjuvant properties among three formulations of “alum” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An aluminum hydroxide:CpG adjuvant enhances protection elicited by a SARS-CoV-2 receptor-binding domain vaccine in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Depot Effect of Alhydrogel®: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the depot effect of Alhydrogel®, a widely used aluminum hydroxide adjuvant in vaccines. We will delve into the core mechanisms, influential factors, and the immunological consequences of this effect, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Core Concept: Understanding the Depot Effect

The "depot effect" is a cornerstone of this compound®'s adjuvant activity, referring to its ability to form a repository at the injection site. This depot localizes the antigen, prolonging its availability to the immune system and enhancing the overall immune response.[1][2] This multifaceted effect is not merely a passive, slow release of the antigen but an active process that initiates and shapes the immune response.

The primary mechanisms contributing to the depot effect include:

-

Antigen Adsorption: this compound® possesses a large surface area and a positive surface charge at physiological pH, facilitating the adsorption of negatively charged antigens through electrostatic interactions and ligand exchange.[3][4] This adsorption is crucial for concentrating the antigen at the injection site.

-

Prolonged Antigen Retention: By binding the antigen, this compound® slows its diffusion from the injection site, increasing the window of opportunity for immune cells to encounter and process it.[5]

-

Immune Cell Recruitment: The presence of the this compound® depot induces a localized inflammatory response, attracting a cascade of innate immune cells, including neutrophils, eosinophils, monocytes, and dendritic cells (DCs), to the site of injection.[6][7]

-

Enhanced Antigen Uptake: The particulate nature of the this compound®-antigen complex promotes phagocytosis by antigen-presenting cells (APCs) like dendritic cells and macrophages, leading to more efficient antigen processing and presentation.[4][6]

Quantitative Data on this compound® Properties and Antigen Interactions

The physicochemical properties of this compound® and its interaction with antigens are critical determinants of the depot effect's efficacy. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound®

| Parameter | Value | Reference(s) |

| Particle Size (Median Diameter) | ~2.7 - 7.3 µm (in native suspension) | [5][8] |

| ~1.3 µm (in culture medium after 24h) | [1] | |

| 3400 nm (untreated) | [9] | |

| 620 nm (after homogenization) | [9] | |

| Zeta Potential (in saline) | +10.96 ± 0.50 mV | [8] |

| +10 mV | [9] | |

| Surface Area | ~514 m²/g | [10] |

| Point of Zero Charge | ~11.4 | [3] |

Table 2: Antigen Adsorption Capacity of this compound®

| Antigen | Adsorption Capacity (mg antigen / mg this compound®) | Reference(s) |

| Clover (fluorescent protein) | ~2.4 | [11][12] |

| mRuby (fluorescent protein) | ~1.3 | [11][12] |

| Human Serum Albumin | 10-20 mg/mL of gel (pH 7.0) | [13] |

| Recombinant Protective Antigen (rPA) | Adsorption coefficient of 215 ml/mg | [14] |

| Ovalbumin | Complete adsorption | [15][16] |

Table 3: In Vivo Antigen Retention at Injection Site

| Antigen | Adjuvant | Time Point | % Antigen Remaining (approx.) | Reference(s) |

| Ovalbumin (OVA) | This compound® | Day 7 | High retention | [17] |

| eOD-GT8 | This compound® | Day 3 | < 5% | [9] |

| pSer4-eOD-GT8 | This compound® | Day 21 | > 50% | [9] |

| HBsAg | This compound® | Not specified | Prolonged bioavailability | [18] |

Table 4: Immune Cell Recruitment to this compound® Injection Site in Mice

| Cell Type | Peak Infiltration Time | Key Observations | Reference(s) |

| Neutrophils | 2-6 hours, peaks around day 1-2 | First responders, transient infiltration. | [19] |

| Monocytes/Macrophages | Follows neutrophils, peaks around day 2-4 | Phagocytose adjuvant particles. | [19] |

| Eosinophils | Later infiltration, peaks after day 2 | Characteristic of Th2 responses. | [19] |

| MHCII+ cells (APCs) | Increases over time | Crucial for initiating adaptive immunity. | [19] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the depot effect. Below are protocols for key experiments.

Measurement of Particle Size and Zeta Potential

Objective: To determine the size distribution and surface charge of this compound® particles, which influence antigen adsorption and cellular uptake.

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

-

Sample Preparation:

-

Vigorously shake the this compound® stock suspension to ensure homogeneity.

-

Dilute the suspension to an appropriate concentration (e.g., 1 mg/mL) in ultrapure water or a specific buffer (e.g., saline).

-

For antigen-adsorbed samples, prepare the formulation and then dilute as above.

-

-

Instrumentation:

-

Use a Zetasizer instrument (e.g., Malvern Zetasizer Nano ZS).

-

-

Particle Size Measurement (DLS):

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform measurements using a disposable capillary cell.

-

Acquire data for a sufficient duration to obtain a stable correlation function.

-

Analyze the data using the manufacturer's software to obtain the Z-average diameter and polydispersity index (PDI).

-

-

Zeta Potential Measurement (ELS):

-

Use a folded capillary cell (e.g., DTS1070).

-

Pre-equilibrate the sample at the measurement temperature.

-

Apply an electric field and measure the electrophoretic mobility of the particles.

-

The instrument software calculates the zeta potential using the Smoluchowski equation.

-

Antigen Adsorption Isotherm

Objective: To quantify the binding capacity and affinity of an antigen to this compound®.

Method: Incubation and Quantification of Unbound Antigen

-

Preparation of Standards:

-

Prepare a series of known concentrations of the antigen in the formulation buffer.

-

-

Adsorption Reaction:

-

In separate tubes, mix a fixed concentration of this compound® (e.g., 1 mg/mL) with increasing concentrations of the antigen.

-

Incubate the mixtures at room temperature with gentle agitation for a defined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Separation of Adsorbent:

-

Centrifuge the tubes at a sufficient speed and duration (e.g., 14,000 x g for 5 minutes) to pellet the this compound®-antigen complex.

-

-

Quantification of Unbound Antigen:

-

Carefully collect the supernatant, which contains the unbound antigen.

-

Quantify the protein concentration in the supernatant using a suitable method, such as:

-

-

Data Analysis:

-

Calculate the amount of adsorbed antigen by subtracting the unbound amount from the total initial amount.

-

Plot the amount of adsorbed antigen per unit of this compound® versus the concentration of unbound antigen.

-